(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-12(11(2)9-10)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYWJYPFUKTSQM-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction for Acrylophenone Synthesis
The Mannich reaction is a valuable method for synthesizing β-amino ketones, including acrylophenones. This reaction typically involves the condensation of a ketone, formaldehyde, and an amine.
General Procedure: Typically, a ketone is reacted with paraformaldehyde and dimethylamine hydrochloride in the presence of acetic acid to yield the desired Mannich base. The reaction can be performed under conventional heating or microwave irradiation.
Reaction Conditions and Yields: The reaction conditions, including the solvent, temperature, and reaction time, can influence the yield of the product. Microwave irradiation can reduce reaction times.
- Solvent: Acetic acid
- Reactants Ratio: The ratio of polyamine to phenolic compound is within the range of 1:1 to 10:1, more preferably from 2:1 to 4:1. The mole ratio of the polyamine to butyraldehyde is within the range of 1:1 to 10:1, preferably from 2:1 to 4:1.
- Temperature: The reaction is spontaneous and fairly exothermic; thus, temperature control is necessary.
- Time: Reaction times vary from 24 to 72 hours under conventional heating and are significantly reduced under microwave irradiation.
Table 1: Mannich Reaction Conditions and Yields for Various Aryl Ketones
| Compound | Ar | Ketone (mmol) | Paraformaldehyde (mmol) | Dimethylamine hydrochloride (mmol) | Acetic acid (mL) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | C6H5 | 17 | 34 | 17 | 43 | 24 | 62 |
| 2 | 4-CH3C6H4 | 15 | 30 | 15 | 38 | 24 | 33 |
| 3 | 4-CH3OC6H4 | 13 | 26 | 13 | 33 | 48 | 62 |
| 4 | 4-ClC6H4 | 13 | 26 | 13 | 33 | 24 | 25 |
| 5 | 4-FC6H4 | 14 | 28 | 14 | 35 | 24 | 66 |
| 6 | 4-BrC6H4 | 10 | 20 | 10 | 25 | 24 | 30 |
| 7 | 4-HOC6H4 | 15 | 30 | 15 | 38 | 72 | 53 |
Table 2: Microwave-Assisted Mannich Reaction
| Compound | Ar | Ketone (mmol) | Paraformaldehyde (mmol) | Dimethylamine hydrochloride (mmol) | Microwave Condition P (t)a | Crystallization solvent | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | C6H5 | 4.2 | 8.4 | 4.2 | 70W (60 min) | EtOAc/ Et2O | 24 |
| 2 | 4-CH3C6H4 | 3.7 | 7.4 | 3.7 | 70W(120 min) | MeOH/ Et2O | 28 |
| 3 | 4-CH3OC6H4 | 3.3 | 6.6 | 3.3 | 70W(100 min) | Acetone/ Et2O | 26 |
| 4 | 4-ClC6H4 | 3.2 | 6.4 | 3.2 | 70W(10 min) | EtOH/ Et2O | 33 |
Reaction Mechanism
The generally accepted mechanism involves the initial formation of an iminium ion from formaldehyde and dimethylamine, followed by the addition of the ketone enol to the iminium ion.
Chemical Reactions Analysis
Types of Reactions
(E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
DMDAA is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo Michael addition reactions makes it valuable for creating complex molecules.
- Case Study : A study demonstrated the use of DMDAA in synthesizing novel β-amino ketones through reaction with different nucleophiles. The yields were reported to be high, indicating its effectiveness as a synthetic precursor .
Photochemical Applications
The compound exhibits interesting photochemical properties, making it suitable for applications in photoinitiators for polymerization processes.
- Photoinitiation : DMDAA can initiate polymerization under UV light, leading to the formation of polymers used in coatings and adhesives.
- Research Findings : A research article highlighted the efficiency of DMDAA as a photoinitiator in UV-curable systems, showing significant improvements in curing speed and final properties of the polymer films .
Material Science
In material science, DMDAA is explored for its potential in developing advanced materials with specific functionalities.
- Polymer Composites : DMDAA has been incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Study Insights : Experiments indicated that composites containing DMDAA exhibited improved tensile strength and thermal resistance compared to those without it .
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Organic Synthesis | Intermediate for β-amino ketones | High yields reported in Michael addition reactions |
| Photochemistry | Photoinitiator for polymerization | Enhanced curing speed and properties in UV systems |
| Material Science | Polymer composites | Improved tensile strength and thermal stability |
Mechanism of Action
The mechanism of action of (E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Key Contrasts :
- Substituent Positions: The 2',4'-dimethyl groups in the target compound vs. unsubstituted aryl rings in other Mannich bases.
4′-DMA-7,8-Dihydroxyflavone (4′-DMA-7,8-DHF)
This TrkB receptor agonist () features a 4′-dimethylamino group on a flavonoid scaffold. The electron-donating dimethylamino group enhances binding affinity to TrkB, demonstrating the importance of substituent electronics in receptor interactions. Comparatively, the dimethylamino group in this compound may similarly modulate electronic effects but within a distinct structural framework (acrylophenone vs. flavone).
Key Contrasts :
- Core Structure: Flavone vs. acrylophenone.
- Target Specificity: TrkB agonism vs. broad-spectrum antifungal activity.
3-(4-(Dimethylamino)benzylidene)indolin-2-one Derivatives
describes indolin-2-one derivatives with a 4-dimethylamino benzylidene moiety. These compounds act as ligands for α-synuclein, with bioactivity influenced by the dimethylamino group’s electron-donating properties. The target compound’s acrylophenone backbone provides a planar, conjugated system distinct from the non-planar indolin-2-one scaffold, leading to different binding modes and target selectivity .
2',4'-Dimethylacetophenone and Derivatives
–12 describe 2',4'-dimethylacetophenone and its benzophenone analogs, which lack the dimethylamino and α,β-unsaturated groups. The absence of these features results in reduced reactivity and bioactivity compared to the target compound. For example, 4-Acetoxy-2',4'-dimethylbenzophenone (MW 268.31) is structurally inert, primarily serving as a synthetic intermediate rather than a bioactive agent .
Key Contrasts :
- Functional Groups: Lack of α,β-unsaturated ketone and dimethylamino group.
- Applications: Limited to industrial synthesis vs.
Comparative Data Table
Substituent Effects on Bioactivity and Reactivity
- This effect is mirrored in 4′-DMA-7,8-DHF, where the substituent boosts TrkB binding .
- Steric Effects : The 2',4'-dimethyl groups in the target compound may hinder enzymatic degradation, extending half-life compared to unsubstituted analogs .
- Conjugation: The α,β-unsaturated ketone enables conjugation with biological nucleophiles (e.g., thiols), a feature absent in non-conjugated derivatives like 2',4'-dimethylacetophenone .
Biological Activity
(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone is an organic compound that belongs to the class of α,β-unsaturated ketones and is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Overview of Biological Activity
The compound exhibits significant biological activities, including:
- Antimicrobial Properties : Mannich bases, including derivatives of this compound, have demonstrated antimicrobial effects against various pathogens.
- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects : The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Michael Addition Reaction : The α,β-unsaturated carbonyl moiety can undergo Michael addition with thiol groups in proteins, leading to the alkylation of cellular constituents such as glutathione (GSH). This interaction can modulate various cellular pathways and contribute to its anti-inflammatory properties .
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes involved in GSH metabolism, such as GSH S-transferases and GSH reductase, potentially leading to altered redox states within cells .
- Signal Transduction Pathways : By inhibiting key signaling pathways like NF-κB and activating Nrf2, this compound can promote the synthesis of protective proteins such as heme oxygenase 1 (HO-1), which plays a role in cellular defense mechanisms .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study evaluated the antifungal properties of Mannich bases derived from this compound. Results indicated enhanced antifungal activity against 15 species compared to standard antifungal agents like amphotericin B. The compounds exhibited 2 to 16 times greater potency against certain fungi .
- Cytotoxicity Assessment : In a study investigating the cytotoxic effects on human cancer cell lines, this compound was found to significantly inhibit cell proliferation at low micromolar concentrations. This effect was linked to its ability to induce apoptosis through the modulation of apoptotic markers .
- Mechanistic Insights : Research focusing on the anti-inflammatory effects revealed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines in vitro. This was associated with the downregulation of NF-κB target genes, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What are the primary synthetic routes for (E)-2',4'-Dimethyl-β-(dimethylamino)acrylophenone, and how can reaction conditions influence yield and purity?
The compound is synthesized via a Mannich reaction followed by Hoffman elimination . Acetophenone derivatives react with formaldehyde and dimethylaminium chloride in alcohol to form a β-dimethylamino ketone intermediate. Subsequent quaternization (e.g., using methyl iodide) and heating induce elimination, yielding the α,β-unsaturated acrylophenone . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents enhance reaction rates but may require reflux conditions.
- Temperature control : Excessive heat during elimination can lead to decomposition, reducing purity.
- Stoichiometry : Excess formaldehyde drives the Mannich reaction but requires neutralization to avoid side products.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : The (E)-configuration is confirmed by coupling constants () in H NMR, while C NMR identifies carbonyl (δ ~190 ppm) and dimethylamino (δ ~40 ppm) groups .
- X-ray crystallography : Single-crystal analysis resolves the planar geometry of the α,β-unsaturated system and verifies substituent positions (e.g., 2',4'-dimethyl groups) .
- UV-Vis spectroscopy : Conjugation in the acrylophenone moiety results in strong absorbance near 350 nm, useful for quantifying photophysical properties .
Advanced Research Questions
Q. How do steric and electronic effects of the 2',4'-dimethyl and dimethylamino groups influence reactivity in cross-coupling or cycloaddition reactions?
- Steric hindrance : The 2',4'-dimethyl groups restrict rotational freedom, favoring regioselectivity in Diels-Alder reactions. For example, the β-(dimethylamino) group acts as an electron donor, activating the α,β-unsaturated carbonyl for nucleophilic attacks .
- Electronic modulation : The dimethylamino group increases electron density at the β-carbon, enhancing reactivity in Michael additions. Computational studies (DFT) reveal a charge distribution of , facilitating electrophilic interactions .
Q. What mechanistic insights explain discrepancies in elimination kinetics during the synthesis of α,β-unsaturated derivatives?
Hoffman elimination kinetics vary due to:
- Counterion effects : Quaternary ammonium salts with bulkier counterions (e.g., vs. ) exhibit slower elimination rates due to steric constraints .
- Solvent polarity : Protic solvents stabilize transition states via hydrogen bonding, accelerating elimination. Kinetic studies in ethanol show a 20% higher yield compared to DMF .
- Thermal stability : Decomposition pathways dominate above 120°C, necessitating controlled heating (80–100°C) for optimal conversion .
Q. How can computational methods (e.g., DFT, AIM theory) resolve contradictions in experimental data regarding tautomerism or charge transfer?
- DFT calculations : Optimized geometries at the B3LYP/6-31G* level validate the (E)-isomer’s stability ( by 8–10 kcal/mol) .
- AIM theory : Electron density topology at bond critical points confirms intramolecular charge transfer (ICT) from the dimethylamino group to the carbonyl, aligning with fluorescence quenching observed in polar solvents .
Q. What strategies mitigate analytical challenges in detecting degradation products or isomers during stability studies?
- HPLC-MS : Reverse-phase chromatography with a C18 column resolves degradation products (e.g., hydrolyzed ketones or oxidized amines) using a water-acetonitrile gradient .
- Tandem MS/MS : Fragmentation patterns distinguish isomers (e.g., (E) vs. (Z)) via diagnostic ions at 120 (dimethylamino fragment) and 162 (acrylophenone backbone) .
Methodological Challenges and Contradictions
Q. How can conflicting data on biological activity be reconciled when using this compound as a pharmacophore?
- Structural analogs : Compare activity of (E)-2',4'-dimethyl derivatives with non-methylated or (Z)-isomers to isolate steric/electronic contributions .
- Docking studies : Molecular dynamics simulations reveal binding affinity variations due to methyl group positioning in enzyme active sites (e.g., COX-2 inhibition vs. off-target effects) .
Q. What experimental designs address discrepancies in reported photophysical properties (e.g., fluorescence quantum yield)?
- Solvent screening : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO) to assess ICT efficiency .
- Temperature-dependent studies : Lower temperatures (77 K) reduce non-radiative decay, enhancing quantum yield accuracy .
Applications in Interdisciplinary Research
Q. How is this compound utilized as a precursor for nonlinear optical (NLO) materials?
Q. What role does it play in synthesizing heterocyclic compounds for medicinal chemistry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
